molecular formula C19H16FN3O3S B12206221 4-(cyclopropylsulfamoyl)-N-(6-fluoroquinolin-4-yl)benzamide

4-(cyclopropylsulfamoyl)-N-(6-fluoroquinolin-4-yl)benzamide

Cat. No.: B12206221
M. Wt: 385.4 g/mol
InChI Key: DSMXDVKWCPNRBI-UHFFFAOYSA-N
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Description

4-(cyclopropylsulfamoyl)-N-(6-fluoroquinolin-4-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a cyclopropylsulfamoyl group and a fluoroquinoline moiety attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfamoyl)-N-(6-fluoroquinolin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluoroquinoline Moiety: The synthesis begins with the preparation of the 6-fluoroquinoline intermediate. This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclopropylsulfamoyl Group: The cyclopropylsulfamoyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable cyclopropylamine derivative with a sulfonyl chloride.

    Coupling with Benzamide: The final step involves the coupling of the fluoroquinoline intermediate with the cyclopropylsulfamoyl group to form the desired benzamide compound. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylsulfamoyl)-N-(6-fluoroquinolin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quinoline derivatives, while substitution reactions can introduce various functional groups onto the benzamide backbone.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-(6-fluoroquinolin-4-yl)benzamide involves its interaction with specific molecular targets. The fluoroquinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This interaction inhibits the activity of these enzymes, leading to the disruption of DNA processes and ultimately causing cell death. The cyclopropylsulfamoyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-fluoroquinolin-4-yl)cyclohexan-1-one
  • 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetic acid
  • [(6-fluoroquinolin-4-yl)thio]acetic acid

Uniqueness

4-(cyclopropylsulfamoyl)-N-(6-fluoroquinolin-4-yl)benzamide is unique due to the presence of the cyclopropylsulfamoyl group, which is not commonly found in similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16FN3O3S

Molecular Weight

385.4 g/mol

IUPAC Name

4-(cyclopropylsulfamoyl)-N-(6-fluoroquinolin-4-yl)benzamide

InChI

InChI=1S/C19H16FN3O3S/c20-13-3-8-17-16(11-13)18(9-10-21-17)22-19(24)12-1-6-15(7-2-12)27(25,26)23-14-4-5-14/h1-3,6-11,14,23H,4-5H2,(H,21,22,24)

InChI Key

DSMXDVKWCPNRBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)F

Origin of Product

United States

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